rac α-Methyl Kynurenine
Description
Properties
CAS No. |
1798018-43-5 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.244 |
IUPAC Name |
2-amino-4-(2-aminophenyl)-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-11(13,10(15)16)6-9(14)7-4-2-3-5-8(7)12/h2-5H,6,12-13H2,1H3,(H,15,16) |
InChI Key |
PQEUTGZYJPUCNX-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C1=CC=CC=C1N)(C(=O)O)N |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Considerations in Rac α Methyl Kynurenine Research
Methodologies for rac α-Methyl Kynurenine (B1673888) Synthesis
The synthesis of racemic α-Methyl Kynurenine typically starts from the corresponding α-methylated amino acid precursor, α-Methyl-DL-tryptophan. A common and effective method involves the oxidative cleavage of the indole (B1671886) ring of the tryptophan analog. This transformation can be achieved through ozonolysis.
A representative synthetic procedure begins with the protection of the amino and carboxyl groups of α-Methyl-DL-tryptophan. For instance, the amino group can be acetylated to form N-acetyl-α-Methyl-DL-tryptophan, and the carboxyl group can be esterified, often as a methyl ester. The protected compound is then subjected to ozonolysis in an appropriate solvent system, such as methanol (B129727), at low temperatures. This process cleaves the C2-C3 double bond of the indole ring. Subsequent workup, often involving a reducing agent like dimethyl sulfide, yields the N-acetylated methyl ester of α-Methyl Kynurenine. The final step involves the hydrolysis of the protecting groups, typically under acidic conditions, to afford rac α-Methyl Kynurenine. uga.edu
Another synthetic approach involves the use of hypervalent iodine reagents, such as phenyliodine(III)diacetate (PIDA), to achieve oxidative fragmentation of the tryptophan scaffold, which can be adapted for α-methylated analogs. rsc.org
Table 1: Key Steps in a Typical Synthesis of this compound
| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product |
| 1 | α-Methyl-DL-tryptophan | Acetic anhydride, Methyl iodide | N-acetyl-α-Methyl-DL-tryptophan methyl ester |
| 2 | Protected Tryptophan | Ozone (O₃), followed by a reducing agent (e.g., DMS) | N-acetyl-α-Methyl Kynurenine methyl ester |
| 3 | Protected Kynurenine | Acid hydrolysis (e.g., HCl) | This compound |
Enantiomeric Resolution and Separation Techniques for α-Methyl Kynurenine Stereoisomers
Once the racemic mixture is synthesized, separating the individual (R)- and (S)-enantiomers is a critical step for stereospecific studies. Several techniques are employed for the resolution of chiral α-amino acids and their derivatives.
Enzymatic Resolution: A highly effective method for resolving α-Methyl Kynurenine is kinetic resolution using enzymes. This technique leverages the stereospecificity of enzymes to selectively act on one enantiomer in the racemic mixture. For example, the N-acetylated racemic mixture can be treated with an aminoacylase. The enzyme will selectively hydrolyze the acetyl group from one enantiomer (e.g., the L- or (S)-enantiomer), leaving the other enantiomer acetylated. The resulting mixture of the free amino acid and the N-acetylated amino acid can then be separated based on their different physical and chemical properties, such as solubility or charge. rsc.org
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. mdpi.com For α-methyl α-amino acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. researchgate.nettandfonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. researchgate.net To enhance resolution and detection, the amino acids are often derivatized with reagents like N-benzyloxycarbonyl (for the N-terminus) or converted to their methyl esters. tandfonline.com Ligand-exchange chromatography is another viable HPLC method. researchgate.net
Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. stereoelectronics.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the desired enantiomer can be recovered by removing the resolving agent. stereoelectronics.org
Table 2: Comparison of Enantiomeric Resolution Techniques
| Technique | Principle | Advantages | Common Applications/Considerations |
| Enzymatic Resolution | Stereospecific enzyme catalysis | High selectivity, mild reaction conditions. rsc.org | Requires screening for a suitable enzyme; separation of product and unreacted substrate is necessary. |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | High resolution, applicable to analytical and preparative scales. mdpi.com | Requires specialized and often expensive columns; method development can be time-consuming. researchgate.nettandfonline.com |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts | Scalable, cost-effective for large quantities. stereoelectronics.org | Requires a suitable chiral resolving agent; success depends on the crystallization properties of the salts. |
Stereochemical Analysis and Characterization in Research Grade this compound
The stereochemical purity of the separated enantiomers is paramount for their use in research. Several analytical techniques are employed to confirm the absolute configuration and enantiomeric excess of α-Methyl Kynurenine samples.
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral substance in solution. Each enantiomer will rotate the light to an equal but opposite degree. The specific rotation is a characteristic physical property used to identify enantiomers and determine their purity.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit a unique CD spectrum, which can be used as a fingerprint to identify a specific enantiomer and confirm its stereochemical integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments, leading to separate signals for each enantiomer in the NMR spectrum. This allows for the determination of enantiomeric excess.
Marfey's Method: This is a highly reliable method for determining the absolute configuration of amino acids. mdpi.com It involves derivatizing the amino acid enantiomers with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), to form diastereomers. These diastereomers are then separated and analyzed by HPLC. By comparing the retention times with those of authentic D- and L-amino acid standards derivatized with the same reagent, the absolute configuration of the unknown sample can be unequivocally assigned. mdpi.com
Research-grade this compound implies a well-characterized material where the identity and purity have been confirmed by methods such as NMR, Mass Spectrometry, and elemental analysis. For the resolved enantiomers, "research grade" further necessitates the determination of enantiomeric purity (enantiomeric excess) using techniques like chiral HPLC or NMR with chiral auxiliaries.
Metabolic Origin and Fate of Rac α Methyl Kynurenine in Preclinical Models
Enzymatic Pathways Leading to the Formation of α-Methyl Kynurenine (B1673888) Analogs from Tryptophan Derivatives
The initial and rate-limiting step in the kynurenine pathway is the oxidative cleavage of the indole (B1671886) ring of tryptophan. nih.goversnet.org This reaction is carried out by two distinct heme-containing dioxygenases: indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2). wikipedia.orgwikidoc.org While both enzymes catalyze the same reaction, they differ in their structure, tissue distribution, and substrate specificity. nih.govpnas.org
Indoleamine 2,3-dioxygenase 1 (IDO1) is a monomeric enzyme with a broad substrate specificity, capable of metabolizing L-tryptophan, D-tryptophan, and other indoleamine derivatives like serotonin (B10506). pnas.orgfrontiersin.org The interaction of IDO1 with α-methyl tryptophan, a synthetic analog of tryptophan, has been a subject of interest in understanding the enzyme's catalytic mechanism and for the development of IDO1 inhibitors. nih.govgoogle.com
Studies have shown that α-methyl-L-tryptophan can be metabolized by IDO1, although the efficiency of this conversion may differ from that of the natural substrate, L-tryptophan. tandfonline.com The presence of the methyl group on the alpha carbon of the tryptophan molecule influences its binding to the active site of IDO1. nih.gov It has been demonstrated that 1-methyl-tryptophan acts as a competitive inhibitor of IDO1. frontiersin.org Specifically, L-1-methyl-tryptophan (L-1MT) is a known inhibitor of IDO1, while D-1-methyl-tryptophan (D-1MT) is a potent inhibitor of IDO2. nih.govtandfonline.com This differential inhibition highlights the stereospecificity of the enzyme's active site. The metabolism of α-[11C]methyl-L-tryptophan (AMT) by IDO1 has been utilized in positron emission tomography (PET) imaging to assess tryptophan metabolism in vivo. tandfonline.com
The catalytic mechanism of IDO1 involves the formation of a ternary complex with the heme cofactor, the substrate, and molecular oxygen. nih.gov The oxidation of various tryptophan analogues, including 1-methyl-l-tryptophan, by IDO1 proceeds through a common mechanism involving a ferryl intermediate. nih.gov
Table 1: Interaction of IDO1 with Tryptophan Analogs
| Substrate/Inhibitor | Interaction with IDO1 | Reference |
|---|---|---|
| α-Methyl-L-tryptophan | Metabolized by IDO1 | tandfonline.com |
| 1-Methyl-L-tryptophan (L-1MT) | Competitive inhibitor | frontiersin.org |
Tryptophan 2,3-dioxygenase (TDO2) is a homotetrameric heme enzyme primarily found in the liver, where it plays a key role in regulating systemic tryptophan levels. wikidoc.orgnih.govgenecards.org In contrast to IDO1, TDO2 exhibits high substrate specificity for L-tryptophan. nih.govpnas.org
Research indicates that α-methyl-tryptophan is not a substrate for TDO2 and cannot be degraded by the enzyme. nih.gov The steric hindrance caused by the methyl group on the alpha carbon prevents it from binding to the catalytic site of TDO2. nih.govbiorxiv.org However, α-methyl-tryptophan has been shown to bind to a noncatalytic "exosite" on the TDO2 enzyme. nih.govbiorxiv.org This binding to the exosite allosterically activates the enzyme, enhancing its activity towards its natural substrate, L-tryptophan. biorxiv.org This interaction also stabilizes the tetrameric structure of TDO2, protecting it from degradation and thereby increasing its protein levels. nih.gov
The crystal structure of human TDO2 in complex with α-methyl-L-tryptophan has confirmed its binding to the exosite within the large, hydrophobic heme-binding pocket of the active site. rcsb.org This finding has been crucial in understanding the allosteric regulation of TDO2 and in the discovery of apo-TDO2 binding inhibitors. rcsb.org
Table 2: Interaction of TDO2 with Tryptophan and its Analog
| Compound | Interaction with TDO2 | Effect | Reference |
|---|---|---|---|
| L-Tryptophan | Binds to catalytic and exosites | Substrate, stabilizes tetramer | nih.gov |
Further Metabolism and Catabolism of rac α-Methyl Kynurenine by Kynurenine Pathway Enzymes
Following its formation, this compound, as an analog of L-kynurenine, can potentially interact with the downstream enzymes of the kynurenine pathway. These enzymes are responsible for the further metabolism of kynurenine into various bioactive molecules. nih.govmdpi.com
Kynurenine aminotransferases (KATs) are a group of four enzymes (KAT I, II, III, and IV) that catalyze the transamination of L-kynurenine to form kynurenic acid (KYNA). nih.govnih.govfrontiersin.org KYNA is an important neuroprotective metabolite that acts as an antagonist at several glutamate (B1630785) receptors. nih.govfrontiersin.org
The interaction of this compound with KAT enzymes is a key determinant of its metabolic fate. If it serves as a substrate for KATs, it would be converted to an α-methyl analog of kynurenic acid. Studies investigating the impact of 1-methyltryptophan (1-MT), a precursor to α-methyl kynurenine, have shown an increase in plasma levels of KYNA. frontiersin.org This suggests that the metabolic flux is shifted towards the KYNA branch of the kynurenine pathway. frontiersin.org This effect was observed even in IDO1 knockout mice, indicating that the mechanism is not solely dependent on IDO1 inhibition. frontiersin.org The various KAT isoforms exhibit different substrate specificities and are localized in different cellular compartments, which could influence the metabolism of α-methyl kynurenine. nih.govnih.gov
Table 3: Kynurenine Aminotransferase Isoforms
| Enzyme | Alternative Names | Cellular Location | Reference |
|---|---|---|---|
| KAT I | Glutamine transaminase K, Cysteine conjugate beta-lyase 1 | Cytosol, Mitochondria | nih.govnih.gov |
| KAT II | Aminoadipate aminotransferase | Cytosol, Mitochondria | nih.govnih.gov |
| KAT III | Cysteine conjugate beta-lyase 2 | Cytosol, Mitochondria | nih.govnih.gov |
Kynurenine 3-monooxygenase (KMO) is a mitochondrial enzyme that hydroxylates L-kynurenine to form 3-hydroxykynurenine (3-HK). nih.govwikipedia.org This is a critical branching point in the kynurenine pathway, as the formation of 3-HK leads to the production of neurotoxic metabolites such as quinolinic acid. mdpi.comnih.gov
The interaction between this compound and KMO is crucial for determining whether the metabolic pathway will proceed down the neurotoxic branch. KMO is a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase located on the outer mitochondrial membrane. frontiersin.org The presence of the α-methyl group on the kynurenine molecule could sterically hinder its binding to the KMO active site, potentially acting as an inhibitor of the enzyme. Inhibition of KMO would be expected to shunt the metabolism of kynurenine towards the formation of kynurenic acid by KATs. frontiersin.org The substrate specificity of KMO is a key factor in this interaction. KMO catalyzes the insertion of molecular oxygen into the aromatic ring of kynurenine, a reaction that requires NADPH as a cofactor. wikipedia.org
Kynureninase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the cleavage of L-kynurenine to form anthranilic acid and L-alanine. bevital.nofrontiersin.org It can also act on 3-hydroxykynurenine to produce 3-hydroxyanthranilic acid. frontiersin.org
The potential for this compound to be a substrate for kynureninase would depend on the enzyme's tolerance for the α-methyl substitution. If kynureninase can cleave α-methyl kynurenine, it would lead to the formation of anthranilic acid and α-aminopropionic acid (alanine). The affinity of kynureninase for L-kynurenine is relatively low, and significant metabolism through this route generally occurs at elevated kynurenine concentrations. nih.gov The impact of the α-methyl group on the binding and catalytic activity of kynureninase would determine the extent to which this pathway contributes to the catabolism of this compound.
Distribution and Clearance Kinetics of this compound in Experimental Systems
The distribution and clearance of this compound are best understood by examining the behavior of its precursor, α-Methyl-Tryptophan (AMT), which is widely used as a radiolabeled tracer in positron emission tomography (PET) studies. mdpi.comthno.org The parent compound of the natural pathway, L-kynurenine, readily crosses the blood-brain barrier from circulation into the central nervous system via the large neutral amino acid transporter (LAT). nih.govpsychogenics.com Similarly, AMT is transported into the brain by the LAT1 carrier. nih.gov
In contrast, many downstream metabolites of the kynurenine pathway, such as kynurenic acid and quinolinic acid, are believed to have limited ability to cross the blood-brain barrier. psychogenics.com This suggests that their concentrations and distribution within the central nervous system are primarily regulated by local synthesis and degradation within glial cells (astrocytes and microglia), rather than by transport from the periphery. nih.govpsychogenics.com
The kinetics of the precursor, α-[¹¹C]methyl-L-tryptophan, in the brain have been described in preclinical and clinical studies using a three-compartment model. This model quantifies the movement of the tracer between different pools. While this model describes the kinetics of the parent tracer leading to the formation of metabolites like α-Methyl Kynurenine, specific pharmacokinetic parameters for this compound itself, such as its plasma half-life or systemic clearance rates, are not detailed in the reviewed literature.
The table below outlines the parameters of the three-compartment model used to describe the kinetics of the precursor, α-[¹¹C]methyl-L-tryptophan, in the brain, which leads to the irreversible formation of its metabolites, including α-Methyl Kynurenine. nih.gov
| Rate Constant | Description | Compartment Transition |
|---|---|---|
| K1 | Transport rate constant for influx from the vascular space into the cell cytoplasm. | Vascular Space → Cell Cytoplasm |
| k2 | Outflow rate constant for efflux from the cell cytoplasm back to the vascular space. | Cell Cytoplasm → Vascular Space |
| k3 | Metabolic rate constant representing the irreversible enzymatic conversion of α-[¹¹C]methyl-L-tryptophan into its metabolites (e.g., α-Methyl Kynurenine) within the metabolic pool. | Cell Cytoplasm → Metabolic Pool |
Analytical Methodologies for Rac α Methyl Kynurenine Quantification in Research
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental for the separation of rac α-Methyl Kynurenine (B1673888) from complex biological matrices, ensuring accurate quantification. These techniques are often coupled with various detectors to achieve high sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of kynurenine pathway metabolites. frontiersin.orgmdpi.com For the analysis of kynurenine and its derivatives, reversed-phase columns, such as C18, are frequently utilized. tandfonline.com The separation is typically achieved using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov
Various detectors can be coupled with HPLC for the quantification of these compounds. UV detectors are commonly used, with detection wavelengths set around 220 nm or other specific wavelengths depending on the analyte's chromophore. mdpi.comu-szeged.hu For enhanced selectivity and sensitivity, fluorescence detectors are employed, which are particularly useful for naturally fluorescent analytes or those that can be derivatized to become fluorescent. mdpi.comu-szeged.hu Electrochemical detectors also offer high sensitivity for electroactive species within the kynurenine pathway. researchgate.net While these methods are established for kynurenine, their application to rac α-Methyl Kynurenine is based on the structural similarity, though specific validation would be required. A study on urinary catecholamines and metanephrines demonstrated that HPLC with electrochemical detection can successfully differentiate between structurally similar endogenous compounds and their methylated analogs, a principle applicable to this compound analysis. nih.gov
Table 1: Example HPLC Parameters for Kynurenine Metabolite Analysis
| Parameter | Setting |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and organic solvent (e.g., acetonitrile, methanol) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV (e.g., 220-340 nm), Fluorescence (e.g., Ex: 365 nm, Em: 480 nm for kynurenine), Electrochemical |
Note: These are general parameters for kynurenine pathway metabolites and would require optimization for this compound.
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for the definitive quantification of low-abundance metabolites like this compound from complex biological samples such as plasma, cerebrospinal fluid (CSF), and brain tissue. tandfonline.comtandfonline.comresearchgate.net
UHPLC-MS/MS methods for kynurenine pathway metabolites typically use reversed-phase chromatography and have been developed to quantify a panel of related compounds simultaneously within a short run time. chromatographyonline.comacs.orgnih.gov These methods are highly sensitive and specific, capable of measuring concentrations in the nanomolar range. tandfonline.com The use of stable isotope-labeled internal standards is crucial for correcting matrix effects and ensuring high accuracy and precision. researchgate.net A study developing a UHPLC-MS/MS method for various kynurenine metabolites demonstrated the successful separation and quantification in different biological matrices with a run time of just 6.5 minutes. chromatographyonline.com
Table 2: Illustrative UHPLC-MS/MS Method Parameters for Kynurenine Pathway Metabolites
| Parameter | Setting |
|---|---|
| UHPLC System | Acquity UPLC or similar |
| Column | HSS T3 C18 (e.g., 2.1 x 150 mm, 1.8 µm) researchgate.net |
| Mobile Phase A | 0.1-0.6% Formic acid in water researchgate.net |
| Mobile Phase B | 0.1-0.6% Formic acid in methanol or acetonitrile researchgate.net |
| Gradient | Optimized for separation of target analytes |
| Flow Rate | 0.3 - 0.6 mL/min researchgate.net |
| Mass Spectrometer | Triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Note: Specific MRM transitions would need to be determined for this compound and its stable isotope-labeled internal standard.
Mass Spectrometry-Based Approaches for Definitive Identification and Quantification
Mass spectrometry (MS) is indispensable for the structural elucidation and definitive quantification of this compound. High-resolution mass spectrometry can provide accurate mass measurements, confirming the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the parent ion, which provides structural information and allows for highly selective quantification using MRM. The fragmentation of kynurenine has been studied, revealing characteristic losses of ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO). nih.gov The α-cleavage, a common fragmentation pathway for molecules with functional groups like ketones and amines, is expected to be a dominant mechanism for this compound. libretexts.orgtutorchase.com The presence of the methyl group at the alpha position would influence the fragmentation pattern, leading to specific product ions that can be used for its unambiguous identification and quantification.
Table 3: Predicted Mass Spectrometric Properties of α-Methyl Kynurenine
| Property | Predicted Value |
|---|---|
| Chemical Formula | C₁₁H₁₄N₂O₃ |
| Monoisotopic Mass | 222.1004 Da |
| Predicted Key Fragment Ions (ESI+) | Based on kynurenine fragmentation, potential losses of H₂O, NH₃, and cleavage at the α-carbon. Specific m/z values would require experimental determination. |
Note: Fragmentation patterns are predictive and require experimental verification.
Radiochemical Synthesis and Positron Emission Tomography (PET) Imaging of Radiolabeled α-Methyl Kynurenine Analogs
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in-vivo study of metabolic pathways. The metabolism of α-methyltryptophan (AMT), the precursor to α-methylkynurenine, is often studied using PET with radiolabeled AMT, such as α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT). mdpi.com The accumulation of the radiotracer in tissues like the brain can provide insights into the activity of the kynurenine pathway. mdpi.com
The synthesis of these radiotracers is a complex process. For example, 5-[¹⁸F]Fluoro-α-methyl Tryptophan has been synthesized as a potential PET agent for imaging the kynurenine pathway, offering the advantage of the longer half-life of fluorine-18 (B77423) compared to carbon-11. mdpi.com The radiosynthesis of 6-[¹⁸F]Fluorine-α-methyl-l-tryptophan has also been reported, involving multi-step chemical synthesis of the precursor followed by radiolabeling. acs.orgx-mol.com These studies on radiolabeled AMT analogs are crucial for the indirect in-vivo investigation of α-methylkynurenine production and its role in disease.
Development of Spectrophotometric and Fluorescent Assays for Research Applications
Spectrophotometric and fluorescent assays offer a more accessible and higher-throughput alternative to chromatography-based methods for certain research applications, such as enzyme inhibitor screening. bpsbioscience.com While specific assays for this compound are not widely reported, methods developed for kynurenine or enzymes in its pathway can provide a basis for the development of such assays.
For instance, a spectrophotometric assay for kynurenine aminotransferase (KYAT) has been developed by coupling the enzyme reaction to another reaction that produces a change in absorbance. mdpi.com Similarly, fluorescent assays for kynurenine have been developed based on the use of specific chemosensors that exhibit a change in fluorescence upon binding to kynurenine. researchgate.netrsc.orgbham.ac.uk One such assay uses a coumarin-based chemosensor and has shown a linear response in clinically relevant ranges. rsc.org Kynuramine, a structural analog, has also been used as a substrate in fluorometric assays for monoamine oxidase activity. ebi.ac.uk These approaches could potentially be adapted for the detection of this compound, although this would require the synthesis of a specific sensor or the development of a suitable coupled enzyme reaction.
Cellular and Molecular Interactions of Rac α Methyl Kynurenine in in Vitro Systems
Receptor Binding Profiles and Receptor Pharmacology Studies
The interactions of kynurenine (B1673888) pathway metabolites with various receptors are crucial to their physiological and pathological effects. While direct binding data for rac α-Methyl Kynurenine is unavailable, the profiles of L-Kynurenine and its metabolite KYNA have been characterized at several key receptors.
N-Methyl-D-Aspartate Receptor (NMDAR) Subunit Interactions
Kynurenic acid (KYNA), a downstream metabolite of kynurenine, is a well-established antagonist of the N-methyl-D-aspartate receptor (NMDAR), a key player in excitatory neurotransmission. mdpi.comnih.gov The NMDAR is a heterotetramer typically composed of two obligatory GluN1 subunits and two regulatory GluN2 (A-D) or GluN3 (A-B) subunits. mdpi.comwikipedia.orgnews-medical.net The activity of KYNA at the NMDAR is complex and depends on its concentration. At lower micromolar concentrations, KYNA acts as an antagonist at the glycine (B1666218) co-agonist binding site on the GluN1 subunit. mdpi.com In contrast, at higher concentrations, it can also block the glutamate (B1630785) binding site on the GluN2 subunit. mdpi.com This dual interaction allows KYNA to modulate NMDAR activity, which is implicated in synaptic plasticity, learning, and memory. wikipedia.org The blockade of NMDARs by KYNA is thought to be a key mechanism behind its neuroprotective effects, as it can prevent excitotoxicity. mdpi.comnih.gov
| Compound | Receptor Subunit | Interaction Type | Affinity (IC₅₀/EC₅₀) | Reference |
| Kynurenic Acid (KYNA) | GluN1 (glycine site) | Antagonist | ~7.9 to 15 µM (EC₅₀) | mdpi.com |
| Kynurenic Acid (KYNA) | GluN2 (glutamate site) | Antagonist | ~200 to 500 µM (EC₅₀) | mdpi.com |
Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor (α7nAChR) Interactions
Kynurenic acid has been identified as a non-competitive antagonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). ki.semdpi.com The α7nAChR is a homopentameric ligand-gated ion channel, composed of five α7 subunits, that is highly permeable to calcium and plays a significant role in cognitive function and inflammation. mdpi.comijbs.comnih.gov In vitro studies have demonstrated that KYNA can inhibit the activation of α7nAChRs with an IC₅₀ value of approximately 7 µM. mdpi.comki.se However, it is noteworthy that the role of KYNA at this receptor is considered controversial by some researchers, with some studies questioning its in vivo relevance. mdpi.com The antagonism of α7nAChRs by KYNA could contribute to its modulatory effects on cholinergic neurotransmission and neuro-inflammatory processes. mdpi.comijbs.com
| Compound | Receptor | Interaction Type | Affinity (IC₅₀) | Reference |
| Kynurenic Acid (KYNA) | α7nAChR | Non-competitive Antagonist | ~7 µM | mdpi.comki.se |
Aryl Hydrocarbon Receptor (AhR) Ligand Activity
Both L-Kynurenine and Kynurenic acid are recognized as endogenous ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. frontiersin.orgnih.govnih.govmdpi.commdpi.com The AhR is involved in regulating immune responses, xenobiotic metabolism, and cellular differentiation. nih.govmdpi.com Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences to regulate gene expression. nih.gov L-Kynurenine is considered a moderate affinity ligand for AhR, and its activation of the receptor has been linked to the generation of regulatory T cells. frontiersin.orgmdpi.com KYNA is also a potent AhR agonist. mdpi.com The activation of AhR by these kynurenine pathway metabolites represents a significant link between tryptophan metabolism and the immune system. frontiersin.orgnih.gov
| Compound | Receptor | Interaction Type | Reference |
| L-Kynurenine | Aryl Hydrocarbon Receptor (AhR) | Agonist | frontiersin.orgnih.govnih.govmdpi.commdpi.com |
| Kynurenic Acid (KYNA) | Aryl Hydrocarbon Receptor (AhR) | Agonist | mdpi.com |
G Protein-Coupled Receptor 35 (GPR35) Interactions
Kynurenic acid is an agonist for the orphan G protein-coupled receptor 35 (GPR35). mdpi.comnih.govfrontiersin.orgresearchgate.net GPR35 is expressed in immune cells and the gastrointestinal tract. nih.gov In vitro studies have shown that KYNA can activate GPR35 at micromolar concentrations, leading to downstream signaling events such as increased intracellular calcium levels and the recruitment of β-arrestin-2. nih.govfrontiersin.org The activation of GPR35 by KYNA has been associated with anti-inflammatory effects. nih.govfrontiersin.org
| Compound | Receptor | Interaction Type | Effect | Reference |
| Kynurenic Acid (KYNA) | GPR35 | Agonist | Increased intracellular calcium, β-arrestin-2 recruitment | nih.govfrontiersin.org |
Serotonin (B10506) Receptor (HTR1B) Interactions
Recent research has identified L-Kynurenine as a novel ligand for the Serotonin Receptor 1B (HTR1B). nih.gov HTR1B is a G protein-coupled receptor that mediates inhibitory neurotransmission. nih.govresearchgate.net In vitro competition binding assays demonstrated that L-Kynurenine can compete with serotonin for binding to both mouse and human HTR1B, with IC₅₀ values in the micromolar range. nih.gov This finding suggests a previously unappreciated role for kynurenine in modulating serotonergic signaling, which has implications for conditions where both the kynurenine pathway and serotonin system are dysregulated.
| Compound | Receptor | Interaction Type | Affinity (IC₅₀) | Reference |
| L-Kynurenine | Human HTR1B | Ligand | ~24 µM | nih.gov |
| L-Kynurenine | Mouse HTR1B | Ligand | ~54 µM | nih.gov |
Effects of this compound on Enzyme Activities within the Kynurenine Pathway
The kynurenine pathway is a major route of tryptophan metabolism, and its activity is regulated by several key enzymes. mdpi.comfrontiersin.orgnih.govfrontiersin.org While there is no specific data on how this compound affects these enzymes, the activities of related methylated compounds and the roles of the enzymes themselves provide context.
The initial and rate-limiting step of the kynurenine pathway is catalyzed by either Indoleamine 2,3-dioxygenase (IDO) or Tryptophan 2,3-dioxygenase (TDO) , which convert L-tryptophan to N-formylkynurenine. frontiersin.orgnih.govfrontiersin.org The racemic mixture of 1-methyl-tryptophan has been shown to inhibit kynurenine production, with the 1-L-MT stereoisomer being an inhibitor of IDO1. plos.org Conversely, the 1-D-MT stereoisomer paradoxically increased kynurenine production by upregulating IDO1 expression. plos.org
L-kynurenine is a critical branch point in the pathway. It can be metabolized by kynurenine aminotransferases (KATs) to form the neuroprotective KYNA, or by kynurenine 3-monooxygenase (KMO) to produce 3-hydroxykynurenine, which leads to the formation of neurotoxic metabolites like quinolinic acid. frontiersin.orgmdpi.comvt.eduwikipedia.orgfrontiersin.orgnih.govnih.gov Inhibition of KMO is a therapeutic strategy being explored to increase the production of KYNA. mdpi.comfrontiersin.orgresearchgate.netrndsystems.com There is currently no available research on how α-methylation of kynurenine would affect its substrate suitability for KATs or KMO.
| Enzyme | Function in Kynurenine Pathway | Known Effects of Related Methylated Compounds | Reference |
| Indoleamine 2,3-dioxygenase (IDO) | Converts L-tryptophan to N-formylkynurenine | 1-L-MT inhibits IDO1; 1-D-MT upregulates IDO1 | nih.govplos.orgmedchemexpress.comnih.govfrontiersin.org |
| Tryptophan 2,3-dioxygenase (TDO) | Converts L-tryptophan to N-formylkynurenine | No specific data on methylated kynurenine analogs found. | frontiersin.orgfrontiersin.orgbiorxiv.orgresearchgate.net |
| Kynurenine Aminotransferases (KATs) | Convert L-kynurenine to Kynurenic Acid (KYNA) | No specific data on methylated kynurenine analogs found. | mdpi.commdpi.comvt.edunih.govnih.gov |
| Kynurenine 3-Monooxygenase (KMO) | Converts L-kynurenine to 3-hydroxykynurenine | No specific data on methylated kynurenine analogs found. | mdpi.comwikipedia.orgfrontiersin.orgresearchgate.netrndsystems.com |
Modulation of Cellular Signaling Pathways by this compound
While research specifically detailing the signaling modulation of this compound is specialized, its mechanism can be inferred from the extensive studies on L-kynurenine and its metabolic pathway. L-kynurenine sits (B43327) at a crucial junction, from which several bioactive metabolites with distinct signaling properties are produced. nih.gov However, L-kynurenine itself can act as a signaling molecule, most notably as an endogenous agonist for the Aryl Hydrocarbon Receptor (AhR). mdpi.comahajournals.org
The α-methylation of kynurenine likely prevents its metabolism by the primary enzymes of the kynurenine pathway, such as kynurenine aminotransferases (KATs), kynureninase (KYNU), and kynurenine 3-monooxygenase (KMO). nih.gov Consequently, this compound is not expected to produce downstream metabolites like kynurenic acid (KYNA) or quinolinic acid (QUIN). This prevents it from indirectly modulating the ionotropic glutamate receptors (NMDA, AMPA) that are famously antagonized by KYNA or the NMDA receptors that are agonized by QUIN. encyclopedia.pubresearchgate.net
Therefore, the principal signaling pathway modulated by this compound is anticipated to be the Aryl Hydrocarbon Receptor (AhR) pathway. AhR is a ligand-activated transcription factor that, upon binding with a ligand like kynurenine, translocates to the nucleus and influences the expression of a multitude of genes, including those involved in immune response and inflammation. nih.govencyclopedia.pub Studies have confirmed that L-kynurenine is an endogenous AhR agonist that can mediate cellular responses. ahajournals.org By acting as a stable AhR agonist, this compound can be used experimentally to trigger this pathway without the confounding effects of other kynurenine pathway metabolites.
| Metabolite | Primary Signaling Target/Pathway | Effect | Reference |
|---|---|---|---|
| L-Kynurenine | Aryl Hydrocarbon Receptor (AhR) | Agonist; modulates gene expression related to immunity and inflammation. | mdpi.comahajournals.org |
| Kynurenic Acid (KYNA) | NMDA, AMPA, Kainate Receptors | Antagonist; neuroprotective by reducing excitotoxicity. | mdpi.comencyclopedia.pubresearchgate.net |
| Quinolinic Acid (QUIN) | NMDA Receptor | Agonist; neurotoxic by inducing excitotoxicity and oxidative stress. | encyclopedia.pubgla.ac.uk |
| 3-Hydroxykynurenine (3-HK) | Reactive Oxygen Species (ROS) Generation | Neuroactive; can be both neurotoxic by generating free radicals and antioxidant in some contexts. | nih.govencyclopedia.pub |
| This compound (Predicted) | Aryl Hydrocarbon Receptor (AhR) | Stable Agonist; isolates AhR-mediated effects from those of downstream metabolites. | N/A |
Investigation of this compound in Primary Cell Cultures and Immortalized Cell Lines
In vitro research on the kynurenine pathway relies heavily on both primary cell cultures, which are derived directly from tissue and have a finite lifespan, and immortalized cell lines, which have been modified to proliferate indefinitely. frontiersin.orgcreative-biolabs.com These systems allow for reproducible and controlled experiments to probe cellular mechanisms.
Primary cultures are valued for more closely representing the biology of their tissue of origin. frontiersin.org For instance, studies have used primary human osteoblasts co-cultured with AML cell lines to demonstrate that tumor-secreted kynurenine is a key signaling molecule in the bone marrow niche. aacrjournals.org Similarly, primary neurons isolated from mice have been used to show that inhibiting the kynurenine pathway can protect against virus-induced neuronal death. frontiersin.org
Immortalized cell lines, while potentially having accumulated genetic changes, offer the advantage of being a consistent and readily available resource. creative-biolabs.com The human neuroblastoma cell line SH-SY5Y is a common model to study the neurotoxic or neurodifferentiative effects of kynurenine metabolites like quinolinic acid. gla.ac.uk In cancer research, glioblastoma (GBM) cell lines have been instrumental in showing that tumor cells can have altered kynurenine pathway enzyme expression, leading to an accumulation of kynurenine that aids in immune evasion. nih.gov Likewise, renal cell carcinoma (RCC) cell lines have been used to investigate the functional consequences of the loss of specific pathway enzymes. cam.ac.uk
While direct published studies extensively featuring this compound in these cell lines are not widespread, these are precisely the models where its effects would be characterized. Using this stable analogue in cell lines like GBMs or in co-cultures with immune cells would allow researchers to specifically assess the impact of sustained AhR activation by a kynurenine-like molecule, helping to untangle its role in tumor growth, immune suppression, and neuro-inflammation.
| Cell Type/Line | Culture Type | Area of Investigation | Key Finding Related to Kynurenine Pathway | Reference |
|---|---|---|---|---|
| OCI-AML3 / Primary Osteoblasts | Co-culture | Leukemia | AML cells secrete kynurenine, which acts on osteoblasts via the HTR1B receptor. | aacrjournals.org |
| Primary Glioblastoma Cells | Primary Culture | Brain Cancer | GBM cells upregulate TDO2 and lack KMO/KYNU, leading to kynurenine accumulation and secretion. | nih.gov |
| Primary Neurons | Primary Culture | Neuroinflammation | Inhibition of the kynurenine pathway enzyme IDO-1 reduces ZIKV-induced neuronal death. | frontiersin.org |
| SH-SY5Y | Immortalized Cell Line | Neurobiology | Used to model the neurotoxic and differentiative effects of kynurenine metabolites (e.g., quinolinic acid). | gla.ac.uk |
| UMRC2, 786-0 | Immortalized Cell Line | Kidney Cancer | Used to study the phenotypic effects of the loss of kynurenine pathway enzymes like QPRT. | cam.ac.uk |
Impact of this compound on Gene Expression and Proteomic Profiles
The impact of this compound on gene and protein expression is predicted to stem almost entirely from its action as an AhR agonist. As a transcription factor, AhR activation directly initiates changes in the expression of a wide array of target genes. nih.gov This provides a direct link between the presence of the compound and a subsequent shift in the cellular proteome.
Studies using proteomic and transcriptomic analyses have revealed how modulation of the kynurenine pathway reshapes the cell's molecular landscape. In renal cell carcinoma, proteomic profiling of patient tissues identified the downregulation of quinolinate phosphoribosyltransferase (QPRT), a key enzyme in the latter part of the kynurenine pathway. cam.ac.uk Subsequent in vitro work confirmed that loss of QPRT expression altered cellular growth characteristics. cam.ac.uk In glioblastoma, quantitative RT-PCR demonstrated that the gene expression of enzymes responsible for producing kynurenine (TDO2) was significantly upregulated, while enzymes that break it down (KMO, KYNU) were absent, explaining the high levels of secreted kynurenine observed in these tumors. nih.gov
Applying this compound to an in vitro system would be expected to:
Directly alter the expression of AhR target genes: This includes genes involved in xenobiotic metabolism and, importantly, immune regulation. Activation of the kynurenine-AhR axis is known to contribute to the proliferation of regulatory T-cells and T-cell apoptosis, which is a mechanism of tumor immune escape. encyclopedia.pub
Indirectly influence proteomic profiles: By acting as a stable kynurenine mimetic without being converted to other bioactive metabolites, it would prevent the downstream cellular changes induced by molecules like 3-hydroxyanthranilic acid (3-HAA), which can suppress T-cell proliferation, or quinolinic acid, which can induce cell death pathways. nih.gov
Therefore, this compound serves as a refined tool to isolate the specific gene expression and proteomic consequences of AhR activation by a kynurenine-class ligand.
| Cell/Tissue Type | Analysis Method | Key Gene/Protein Expression Finding | Reference |
|---|---|---|---|
| Renal Cell Carcinoma (RCC) | Proteomic Profiling, IHC, Gene Expression | Down-regulation of QPRT, KMO, and HAAO enzymes was identified. | cam.ac.uk |
| Glioblastoma (GBM) | qRT-PCR, Western Blot | Significant upregulation of TDO2 expression; lack of KMO and KYNU expression. | nih.gov |
| Ischemic Brain (Mouse Model) | Western Blot, IHC | Upregulation of TDO, but not IDO, in neurons of the ischemic cortex. | ahajournals.org |
| ZIKV-Infected Neurons & Brain | RT-PCR | Increased RNA expression of the rate-limiting enzyme IDO-1. | frontiersin.org |
Role of Rac α Methyl Kynurenine in Preclinical Models of Dysregulated Kynurenine Metabolism
Studies in Animal Models of Neuroinflammation and Neurodegenerative Processes
There is a significant body of research on the role of various kynurenine (B1673888) pathway metabolites in neuroinflammation and neurodegeneration. Studies have extensively investigated the neurotoxic effects of quinolinic acid and the neuroprotective properties of kynurenic acid in animal models of diseases such as Alzheimer's and Parkinson's disease. However, a comprehensive search of the scientific literature did not yield any studies specifically examining the effects of rac α-Methyl Kynurenine in these preclinical models. Consequently, there are no detailed research findings or data tables to present on this topic.
Investigation in Preclinical Models of Immune System Modulation and Immunoregulatory Responses
The kynurenine pathway is a key regulator of immune responses. The enzyme indoleamine 2,3-dioxygenase (IDO), which initiates the pathway, is known to be involved in immune tolerance. The effects of kynurenine and other downstream metabolites on T-cell proliferation and function have been documented in various preclinical models of autoimmune diseases and transplantation. Despite the well-established role of the kynurenine pathway in immunomodulation, there is no available research that specifically investigates the role of this compound in preclinical models of immune system modulation.
Research in Animal Models of Oncological Progression and Immune Evasion
The role of the kynurenine pathway in cancer is an active area of investigation. Upregulation of the pathway in the tumor microenvironment can lead to immune evasion by suppressing anti-tumor immune responses. Numerous preclinical studies have explored the therapeutic potential of inhibiting key enzymes in this pathway, such as IDO. However, the scientific literature lacks any studies focused on the specific effects of this compound in animal models of cancer progression and immune evasion.
Analysis in Experimental Models of Metabolic and Cardiovascular Disturbances
Dysregulation of the kynurenine pathway has been linked to metabolic and cardiovascular diseases. Research in animal models has suggested that alterations in the levels of certain kynurenine metabolites may contribute to the pathogenesis of conditions like atherosclerosis and diabetes. A review of the available literature reveals no specific studies on the analysis of this compound in experimental models of metabolic and cardiovascular disturbances.
Theoretical Implications and Future Directions in Rac α Methyl Kynurenine Research
Elucidating the Stereospecificity of Biological Actions of α-Methyl Kynurenine (B1673888) Enantiomers
A critical aspect of drug design and biological research is understanding stereospecificity, as enantiomers of a chiral compound can exhibit markedly different biological activities. Research on kynurenine (Kyn) and its derivatives has shown that biological systems often display a distinct preference for one stereoisomer over the other. For instance, studies on the antifibrotic effects of kynurenine revealed that L-Kyn is the biologically active enantiomer, while D-Kyn demonstrates no therapeutic effect on extracellular matrix modulation in dermal fibroblasts. plos.org Interestingly, while a racemic 1:1 mixture of L- and D-Kyn was effective, it did not show a reduced potency compared to the pure L-enantiomer, suggesting complex interactions may be at play. plos.org
Similarly, stereospecificity is a crucial factor for the widely studied indoleamine-2,3-dioxygenase (IDO) inhibitor, 1-methyl-tryptophan (1-MT). researchgate.net Although the L-enantiomer of 1-MT is a more potent inhibitor of the IDO1 enzyme in vitro, the D-enantiomer has demonstrated greater clinical efficacy in preclinical and clinical settings for reasons that are still being explored but may relate to off-target effects, such as modulating interferon-gamma (IFN-γ) production and enhancing the tumoricidal activity of immune cells. researchgate.netbiorxiv.org
These findings underscore a significant gap in the knowledge surrounding rac α-Methyl Kynurenine. It is imperative to resolve the racemic mixture into its constituent L- and D-enantiomers and characterize their individual biological actions. Future research must systematically investigate:
Enzymatic Specificity: How each enantiomer interacts with the key enzymes of the kynurenine pathway, such as kynurenine 3-monooxygenase (KMO), kynureninase, and kynurenine aminotransferases (KATs). wikipedia.orgresearchgate.net It is plausible that one isomer is a potent inhibitor or substrate for a specific enzyme, while the other is inactive or targets a different enzyme entirely.
Receptor Binding: The differential binding affinity of the enantiomers to receptors known to interact with kynurenine metabolites, such as the aryl hydrocarbon receptor (AhR). mdpi.com
Cellular Effects: The distinct effects of each enantiomer on cellular processes like immune cell proliferation, cytokine production, and neuronal viability.
Elucidating this stereospecificity is not merely an academic exercise; it is fundamental for the rational design of more precise research tools and potential therapeutic agents based on the α-Methyl Kynurenine scaffold.
Development of this compound and its Analogs as Research Probes for Kynurenine Pathway Dynamics
Research probes are essential for tracking metabolic fluxes and understanding enzyme function in real-time. Analogs of kynurenine pathway metabolites, such as the KMO inhibitor Ro 61-8048, have been instrumental in studying the pathway's role in neurobiology. researchgate.netresearchgate.net The development of radiolabeled tracers like α-[11C]Methyl-L-tryptophan ([11C]AMT) has enabled PET imaging of tryptophan metabolism, although its uptake is more related to amino acid transport than specific pathway enzyme activity. mdpi.com
This compound is uniquely positioned to be developed into a powerful research probe. The presence of the α-methyl group is predicted to sterically hinder its metabolism by key pathway enzymes like kynureninase, which cleaves L-kynurenine. wikipedia.org This increased metabolic stability would result in a longer biological half-life compared to native kynurenine, making it an ideal candidate for:
Studying Transporter-Mediated Uptake: A metabolically stable, labeled version of α-Methyl Kynurenine could be used to specifically study the kinetics and distribution of the transporters responsible for moving kynurenine across cellular membranes and the blood-brain barrier, without the confounding factor of rapid downstream conversion.
Enzyme Inhibition Kinetics: As a stable analog, it can be used to investigate the binding and inhibition kinetics of kynurenine pathway enzymes. By observing which enzymatic activities are altered in its presence, researchers can map its specific points of interaction within the pathway.
Tracing Metabolic Fate: The development of isotopically labeled (e.g., ¹³C, ¹⁵N) or radiolabeled (e.g., ¹¹C, ¹⁸F) α-Methyl Kynurenine would allow for precise tracing of its distribution and metabolic fate, revealing any alternative or slower metabolic routes it may undergo.
Further derivatization of the this compound structure could yield a library of probes with varying affinities for different pathway enzymes, providing a sophisticated toolkit for dissecting the complex dynamics of kynurenine metabolism.
Advancing Analytical Techniques for Comprehensive Metabolomic Profiling Including this compound
The simultaneous and accurate quantification of kynurenine pathway metabolites in biological samples is a significant analytical challenge. These difficulties arise from the wide variance in physiological concentrations, the structural similarity of isomers, and the different polarities of the metabolites. nih.govtandfonline.comresearchgate.net Current methodologies have evolved significantly to meet these challenges.
| Technique | Description | Advantages | Disadvantages | Relevant Analytes |
| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet detection. | Widely available, relatively easy to implement. frontiersin.org | Low selectivity and sensitivity due to interfering compounds. frontiersin.org | Tryptophan, Kynurenine, 3-Hydroxykynurenine |
| HPLC-Fluorescence | HPLC coupled with a fluorescence detector. | Improved sensitivity for fluorescent molecules. frontiersin.org | Not all kynurenine metabolites are naturally fluorescent. | Tryptophan, Kynurenic Acid |
| LC-MS/MS | Liquid Chromatography coupled with tandem Mass Spectrometry. | High sensitivity, high selectivity, allows for simultaneous quantification of multiple analytes. nih.govtandfonline.com | Requires specialized equipment and complex method development. nih.gov | Tryptophan, Kynurenine, Kynurenic Acid, Quinolinic Acid, 3-Hydroxykynurenine |
| UHPLC-MS/MS | Ultra-High-Performance LC-MS/MS. | Higher throughput, better resolution, and sharper peaks than conventional HPLC. tandfonline.comfrontiersin.org | High initial instrument cost. | Full panel of kynurenine pathway metabolites. |
| Electrochemical Sensors | Carbon paste electrodes modified with nanocomposites for voltammetric detection. | Rapid, simple, high sensitivity with low detection limits (nM range). frontiersin.org | Susceptible to matrix effects from complex biological samples. frontiersin.org | Kynurenine, Tryptophan, Kynurenic Acid |
The introduction of this compound into experimental systems necessitates the development and validation of new analytical methods. Future research must focus on creating robust LC-MS/MS or UHPLC-MS/MS methods capable of:
Baseline Separation: Achieving clear chromatographic separation of this compound from its native counterpart, L-kynurenine, and other structurally similar metabolites.
Stereospecific Quantification: Developing chiral chromatography methods to separate and individually quantify the L- and D-enantiomers of α-Methyl Kynurenine.
Metabolite Identification: Identifying and quantifying any potential downstream metabolites of α-Methyl Kynurenine to fully understand its biological transformation.
These advanced analytical tools are a prerequisite for accurately interpreting the results of in vitro and in vivo studies involving this compound.
Computational Modeling and In Silico Studies of this compound Interactions
Computational tools, including molecular docking and systems biology modeling, have become indispensable for predicting molecular interactions and understanding complex biological networks. mdpi.com In silico studies of the kynurenine pathway have been used to investigate how metabolites interact with receptors like AhR and to identify novel enzyme inhibitors. imrpress.comresearchgate.net For example, molecular docking studies have explored the binding of various tryptophan metabolites to the human AhR, revealing that while metabolites like kynurenic acid can activate the receptor, kynurenine itself does not appear to dock effectively. imrpress.com Other computational models have been built to simulate the metabolic shifts in the kynurenine pathway under conditions of stress or inflammation. nih.gov
Applying these computational approaches to this compound represents a crucial future direction. In silico modeling can:
Predict Enzyme Binding: Molecular docking simulations can predict the binding affinity and orientation of the L- and D-enantiomers of α-Methyl Kynurenine within the active sites of key enzymes like KMO, IDO, and KATs. This can generate hypotheses about which enantiomer is likely to be a substrate or inhibitor.
Guide Analog Development: Computational tools can be used to guide the rational design of new α-Methyl Kynurenine analogs with enhanced affinity for a specific enzyme or with improved pharmacokinetic properties.
These computational studies offer a time- and cost-effective strategy to prioritize experimental research and to build a theoretical framework for understanding the compound's biological role.
Conceptualizing this compound as a Tool to Understand Kynurenine Pathway Dysregulation Mechanisms
Dysregulation of the kynurenine pathway is a hallmark of many chronic diseases. frontiersin.orgnih.govmdpi.com The pathway sits (B43327) at a critical junction between the immune system and the central nervous system, and shifts in its metabolic balance can lead to the accumulation of neurotoxic metabolites like quinolinic acid or the depletion of neuroprotective ones like kynurenic acid. mdpi.comwikipedia.org For example, inflammatory cytokines can activate the IDO enzyme, shunting tryptophan metabolism down the kynurenine pathway and away from serotonin (B10506) production, which is a mechanism implicated in depression and other neuropsychiatric disorders. nih.govnih.gov
This compound can be conceptualized as a unique tool to experimentally induce specific pathway perturbations, thereby helping to untangle the mechanisms of its dysregulation. Due to its expected metabolic stability at the kynureninase step, its introduction could mimic a state of functional kynureninase deficiency. This would allow researchers to:
Isolate the Effects of Kynurenine Accumulation: By causing a build-up of kynurenine (and α-Methyl Kynurenine itself) without the immediate production of downstream metabolites like 3-hydroxykynurenine and anthranilic acid, researchers can study the direct effects of elevated kynurenine on cellular signaling.
Force a Metabolic Shift: Inhibiting the central branch of the pathway at the kynureninase step would likely force the accumulated kynurenine to be metabolized preferentially through the KAT-mediated side branch, leading to increased production of kynurenic acid. wikipedia.org This provides a pharmacological tool to study the consequences of selectively upregulating the neuroprotective arm of the pathway.
Probe Disease Models: Introducing this compound into animal models of diseases characterized by kynurenine pathway dysregulation (e.g., Huntington's disease, schizophrenia, chronic inflammation) could help clarify whether pharmacologically shifting the pathway's balance can alter disease progression or symptomatology. wikipedia.orgnih.gov
By serving as a stable modulator, this compound offers a powerful method to test hypotheses about the causal roles of specific metabolic imbalances in various pathologies, moving beyond correlation to establish causation.
Q & A
Q. How do hormonal fluctuations in PCOS models influence this compound's pharmacokinetics?
- Methodological Answer :
- Hormonal Induction : Treat rodents with letrozole to mimic hyperandrogenism; monitor this compound clearance rates.
- LC-MS/MS Quantification : Use deuterated internal standards (e.g., d4-kynurenine) to improve assay accuracy .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate hormone levels with metabolite concentrations .
Methodological Best Practices
- Data Analysis : For behavioral assays, use two-way repeated-measures ANOVA with Bonferroni correction for multiple comparisons .
- Ethical Reporting : Follow CONSORT guidelines for animal studies, including sample size justification and randomization protocols .
- Literature Synthesis : Systematically map conflicting findings using PRISMA frameworks, emphasizing mechanistic discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
